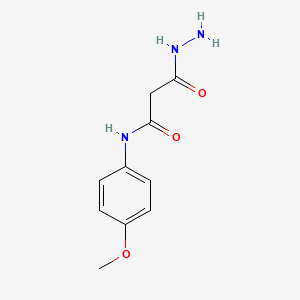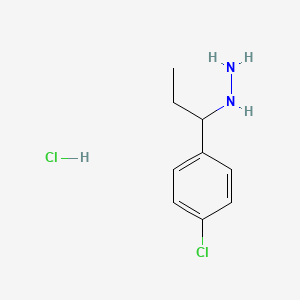
(p-Chloro-alpha-ethylbenzyl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(p-Chloro-alpha-ethylbenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C9H13Cl2N2 It is a derivative of hydrazine, characterized by the presence of a chloro-substituted benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (p-Chloro-alpha-ethylbenzyl)hydrazine hydrochloride typically involves the reaction of p-chloroacetophenone with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then isolated and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving additional purification steps such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(p-Chloro-alpha-ethylbenzyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
(p-Chloro-alpha-ethylbenzyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and oximes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (p-Chloro-alpha-ethylbenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can form hydrazones with carbonyl-containing compounds, which may inhibit the activity of certain enzymes. Additionally, its chloro-substituted benzyl group can participate in various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylhydrazine hydrochloride: Similar structure but lacks the chloro and ethyl groups.
Benzylhydrazine hydrochloride: Similar structure but lacks the chloro group.
p-Chlorobenzylhydrazine hydrochloride: Similar structure but lacks the ethyl group.
Uniqueness
(p-Chloro-alpha-ethylbenzyl)hydrazine hydrochloride is unique due to the presence of both the chloro and ethyl groups on the benzyl moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
75348-50-4 |
|---|---|
Formule moléculaire |
C9H14Cl2N2 |
Poids moléculaire |
221.12 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)propylhydrazine;hydrochloride |
InChI |
InChI=1S/C9H13ClN2.ClH/c1-2-9(12-11)7-3-5-8(10)6-4-7;/h3-6,9,12H,2,11H2,1H3;1H |
Clé InChI |
KORAXYICOMHTGO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C=C1)Cl)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


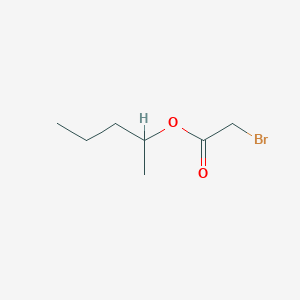
![Diphenylbis[(propan-2-yl)oxy]stannane](/img/structure/B14456242.png)
![2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-](/img/structure/B14456244.png)
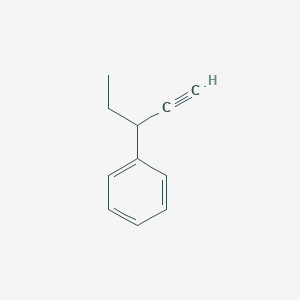
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14456256.png)
![5,9-Methanofuro[3,2-D]azocine](/img/structure/B14456275.png)
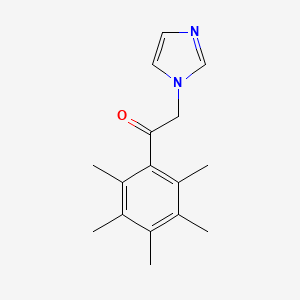

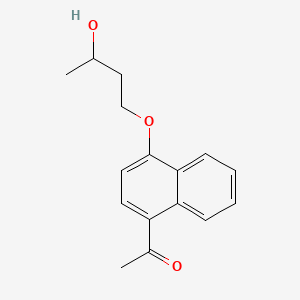
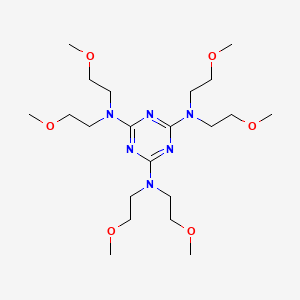
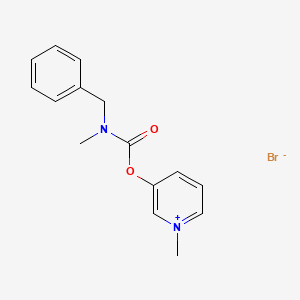
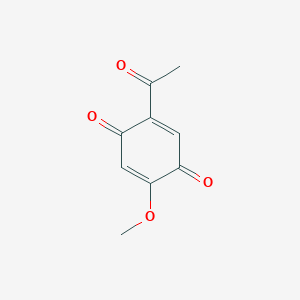
![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)
